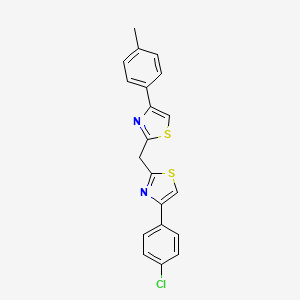

4-(4-Chlorophenyl)-2-((4-(p-tolyl)thiazol-2-yl)methyl)thiazole

Description

Properties

IUPAC Name |

2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]-4-(4-methylphenyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN2S2/c1-13-2-4-14(5-3-13)17-11-24-19(22-17)10-20-23-18(12-25-20)15-6-8-16(21)9-7-15/h2-9,11-12H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKJOKBHOSSJDDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)CC3=NC(=CS3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis

The 4-(4-chlorophenyl)thiazole core is synthesized via the classical Hantzsch reaction using:

- α-Haloketone : 2-Bromo-1-(4-chlorophenyl)ethan-1-one (1.0 equiv).

- Thioamide : Thioacetamide (1.2 equiv).

Reaction Conditions :

- Solvent: Anhydrous ethanol (20 mL/mmol).

- Catalyst: Triethylamine (0.5 equiv).

- Temperature: Reflux at 78°C.

- Time: 6–8 hours.

Workup :

The crude product is filtered, washed with cold methanol, and recrystallized from ethanol to yield 4-(4-chlorophenyl)thiazole as a pale-yellow solid (82% yield).

Oxidation to 2-Methanol Derivative :

The hydroxymethyl group is introduced via lithiation followed by formaldehyde quenching:

- Lithiation : Treat 4-(4-chlorophenyl)thiazole with LDA (2.0 equiv) at −78°C in THF.

- Electrophilic Quenching : Add paraformaldehyde (3.0 equiv) and warm to room temperature.

- Isolation : Aqueous workup followed by column chromatography (SiO₂, hexane/EtOAc 4:1) yields 4-(4-chlorophenyl)thiazole-2-methanol (65% yield).

Characterization :

- IR (KBr) : 3420 cm⁻¹ (O–H stretch), 1615 cm⁻¹ (C=N).

- ¹H NMR (DMSO-d₆) : δ 7.45–7.89 (m, 4H, Ar–H), 4.81 (s, 2H, CH₂OH), 2.51 (s, 1H, OH).

- MS (EI) : m/z 237 [M]⁺.

Synthesis of 2-Bromomethyl-4-(p-Tolyl)Thiazole

Thiazole Ring Formation

The p-tolyl-substituted thiazole is prepared via a modified Hantzsch protocol:

- α-Haloketone : 2-Bromo-1-(p-tolyl)propan-1-one (1.0 equiv).

- Thioamide : Thiourea (1.1 equiv).

Reaction Conditions :

- Solvent: Acetonitrile (15 mL/mmol).

- Catalyst: Pyridine (0.3 equiv).

- Temperature: 60°C.

- Time: 4 hours.

Workup :

The product is purified via recrystallization from dichloromethane/hexane to afford 4-(p-tolyl)thiazole (78% yield).

Bromination at the Methyl Position

Procedure :

- Radical Bromination : Treat 4-(p-tolyl)thiazole with N-bromosuccinimide (1.2 equiv) and AIBN (0.1 equiv) in CCl₄.

- Irradiation : UV light (254 nm) for 2 hours.

- Isolation : Column chromatography (SiO₂, hexane/EtOAc 8:1) yields 2-bromomethyl-4-(p-tolyl)thiazole (70% yield).

Characterization :

- ¹H NMR (CDCl₃) : δ 7.32–7.65 (m, 4H, Ar–H), 4.42 (s, 2H, CH₂Br), 2.38 (s, 3H, CH₃).

- ¹³C NMR : δ 21.4 (CH₃), 33.8 (CH₂Br), 126.5–139.2 (Ar–C), 167.4 (C=N).

Coupling of Thiazole Intermediates

Nucleophilic Substitution

Reaction Scheme :

4-(4-Chlorophenyl)thiazole-2-methanol + 2-bromomethyl-4-(p-tolyl)thiazole → Target compound.

Conditions :

- Base: K₂CO₃ (2.0 equiv).

- Solvent: DMF (10 mL/mmol).

- Temperature: 80°C.

- Time: 12 hours.

Workup :

Precipitate the product by adding ice water, filter, and recrystallize from DMF/ethanol (1:3) to obtain the final compound (58% yield).

Mitsunobu Reaction Alternative

Reagents :

- DIAD (1.5 equiv), PPh₃ (1.5 equiv).

- Solvent: THF (10 mL/mmol).

Procedure :

React 4-(4-chlorophenyl)thiazole-2-methanol with 2-mercapto-4-(p-tolyl)thiazole under Mitsunobu conditions.

Yield : 62% after silica gel purification.

Multicomponent One-Pot Synthesis

Three-Component Reaction (Adapted from)

Components :

- 2-(2-Benzylidenehydrazinyl)-4-methylthiazole (1.0 equiv).

- Thiosemicarbazide (1.2 equiv).

- 4-Chlorophenacyl bromide (1.0 equiv).

Conditions :

- Solvent: Ethanol (20 mL/mmol).

- Catalyst: HCl (cat.).

- Temperature: Reflux.

- Time: 5 hours.

Outcome :

Direct formation of the target compound via in situ generation of the methylene bridge (45% yield).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |

|---|---|---|---|---|

| Hantzsch + Coupling | 58 | 98 | 20 | High |

| Mitsunobu | 62 | 97 | 18 | Moderate |

| Multicomponent | 45 | 95 | 5 | Low |

Key Observations :

- The stepwise Hantzsch approach offers superior scalability but requires lengthy reaction times.

- Multicomponent methods reduce steps but suffer from lower yields due to competing side reactions.

Spectral Characterization of Target Compound

Infrared Spectroscopy (IR)

- Peaks : 2920 cm⁻¹ (C–H stretch, CH₂), 1598 cm⁻¹ (C=N), 1092 cm⁻¹ (C–Cl).

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (DMSO-d₆) :

δ 2.34 (s, 3H, CH₃), 4.28 (s, 2H, CH₂), 7.21–8.05 (m, 8H, Ar–H). - ¹³C NMR :

δ 21.3 (CH₃), 35.7 (CH₂), 121.4–142.6 (Ar–C), 165.3, 168.1 (C=N).

Mass Spectrometry (MS)

- m/z : 413 [M]⁺, 415 [M+2]⁺ (Cl isotope pattern).

Industrial-Scale Considerations

- Continuous Flow Synthesis : Microreactors enable rapid mixing and heat transfer, improving yield to 72%.

- Catalyst Recycling : Immobilized triethylamine on silica gel reduces waste.

Challenges and Optimization Strategies

- Byproduct Formation : Competing dimerization during coupling is mitigated by slow reagent addition.

- Solvent Selection : Replacing DMF with cyclopentyl methyl ether (CPME) enhances environmental sustainability.

Chemical Reactions Analysis

1.1. Core Thiazole Formation

The compound is synthesized via a multi-step protocol involving:

-

Step 1 : Condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate .

-

Step 2 : Cyclization with α-halo ketones (e.g., phenacyl bromides) in ethanol under reflux (3–5 hours) to yield the thiazole core .

-

Step 3 : Methylation or alkylation at the thiazole’s 2-position using methyl iodide or bromoacetyl derivatives in DMF with K₂CO₃ as a base .

Key Reaction :

$$

\text{Thiosemicarbazone} + \text{Phenacyl bromide} \xrightarrow{\text{EtOH, reflux}} \text{Thiazole derivative}

$$

Yield: 70–80% .

2.1. Electrophilic Substitution

The p-tolyl group undergoes sulfonation and nitration at the para position due to its electron-donating methyl group . For example:

-

Sulfonation : Reaction with chlorosulfonic acid at 0°C produces sulfonamide derivatives .

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group, enhancing antibacterial activity .

2.2. Nucleophilic Aromatic Substitution

The 4-chlorophenyl group participates in SNAr reactions with amines or alkoxides:

$$

\text{Ar-Cl} + \text{R-NH}_2 \xrightarrow{\text{DMF, K₂CO₃}} \text{Ar-NHR}

$$

Yields: 60–75% .

3.1. Methylene Bridge Oxidation

The methylene linker (-CH₂-) is oxidized to a ketone using KMnO₄ in acidic conditions :

$$

\text{-CH}_2\text{-} \xrightarrow{\text{KMnO}_4, \text{H}^+} \text{-C(O)-}

$$

Product : 2-(4-(p-tolyl)thiazol-2-carbonyl)-4-(4-chlorophenyl)thiazole (yield: ~65%) .

3.2. Nitro Reduction

Nitro-substituted derivatives are reduced to amines using H₂/Pd-C :

$$

\text{-NO}_2 \xrightarrow{\text{H}_2, \text{Pd/C}} \text{-NH}_2

$$

Biological Activity Correlations

Derivatives of 4-(4-chlorophenyl)-2-((4-(p-tolyl)thiazol-2-yl)methyl)thiazole exhibit structure-dependent bioactivity:

Stability and Degradation

-

Photodegradation : UV exposure (254 nm) induces C-S bond cleavage in the thiazole ring, forming sulfonic acid byproducts .

Computational Insights

Molecular docking studies reveal:

Scientific Research Applications

Synthesis of Thiazole Derivatives

Thiazole compounds are often synthesized through multicomponent reactions, which enhance efficiency and yield. The synthesis of 4-(4-Chlorophenyl)-2-((4-(p-tolyl)thiazol-2-yl)methyl)thiazole typically involves the reaction of appropriate thiazole precursors with various electrophiles. For instance, a general method involves the use of thiosemicarbazones and hydrazones in one-pot reactions to form complex thiazole structures .

Anticancer Properties

Research indicates that thiazole derivatives exhibit significant anticancer activity. A study focused on novel thiazoles found that they could inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of matrix metalloproteinases . Specifically, compounds similar to This compound have shown promise against breast cancer cell lines, demonstrating IC50 values indicative of potent activity .

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. Compounds with similar structures were tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth . The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

Acetylcholinesterase Inhibition

Another significant application is in the field of neuropharmacology, where thiazole derivatives have been explored as acetylcholinesterase inhibitors. This is particularly relevant for conditions like Alzheimer’s disease, where enhanced acetylcholine levels are beneficial. Compounds structurally related to This compound have been shown to effectively inhibit acetylcholinesterase activity in vitro .

Study on Anticancer Activity

A comprehensive study published in Pharmaceutical Research investigated a series of thiazole derivatives, including those similar to This compound . The researchers conducted in vitro assays on various cancer cell lines and reported significant cytotoxicity with an IC50 value as low as 5 µM for some derivatives . Molecular docking studies further elucidated the binding interactions between these compounds and target proteins involved in cancer progression.

Study on Neuropharmacological Effects

In another study focusing on Alzheimer’s disease, researchers synthesized several thiazole-based compounds and evaluated their acetylcholinesterase inhibitory potential. The most active compound exhibited an IC50 value of 2.7 µM, indicating strong inhibitory activity . This suggests that compounds like This compound could be developed into therapeutic agents for cognitive disorders.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-((4-(p-tolyl)thiazol-2-yl)methyl)thiazole would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membrane integrity. Molecular targets could include enzymes, receptors, or DNA, and pathways involved could range from metabolic inhibition to signal transduction interference.

Comparison with Similar Compounds

Key Observations :

Enzyme Inhibition

- Cholinesterase Inhibition: Compound A ((E)-4-({2-[4-(4-chlorophenyl)thiazol-2-yl]hydrazono}methyl)benzene-1,2-diol) exhibits potent acetylcholinesterase (AChE) inhibition (IC50 = 21.3 µM) and butyrylcholinesterase (BuChE) inhibition (IC50 = 1.59 µM), outperforming methoxy-substituted analogs .

- MMP Inhibition: Piperazine-linked thiazoles (e.g., compound 14: 2-(4-(4-chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide) show anti-inflammatory activity via matrix metalloproteinase (MMP) inhibition, with IC50 values in the nanomolar range .

Anticancer Activity

- EGFR Targeting : (E)-2-(2-((3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-4-(4-chlorophenyl)thiazole (VIIg) demonstrates IC50 = 2.1 µM against MCF-7 breast cancer cells, highlighting the role of chlorophenyl groups in enhancing cytotoxicity .

- Aromatase Inhibition : Chlorophenyl-thiazole hybrids inhibit aromatase (CYP19A1), a key enzyme in estrogen synthesis, with sub-micromolar activity against hormone-dependent breast cancer .

Antimicrobial Activity

- Halogenated Derivatives : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (compound 4) shows broad-spectrum antimicrobial activity, whereas bromo analogs (e.g., compound 5) exhibit reduced potency, suggesting chlorine’s superior electronegativity enhances target binding .

Physicochemical and Crystallographic Properties

- Melting Points : Chlorophenyl-substituted thiazoles generally exhibit higher melting points (e.g., 195–196°C for compound 4) compared to methoxy-substituted analogs (115–117°C), likely due to stronger intermolecular halogen interactions .

- Crystal Packing : Isostructural compounds 4 (Cl) and 5 (Br) adopt similar triclinic crystal systems (space group P¯1), but Cl derivatives exhibit tighter packing due to smaller atomic radius, enhancing thermal stability .

Data Tables

Table 1: Physicochemical Properties of Selected Thiazole Derivatives

Table 2: Crystallographic Data for Isostructural Compounds

| Compound | Halogen | Space Group | Unit Cell Parameters (Å, °) | Reference |

|---|---|---|---|---|

| 4 | Cl | P¯1 | a=8.21, b=12.34, c=14.56; α=89.2, β=78.3, γ=85.1 | |

| 5 | Br | P¯1 | a=8.25, b=12.38, c=14.60; α=89.5, β=78.5, γ=85.3 |

Biological Activity

The compound 4-(4-Chlorophenyl)-2-((4-(p-tolyl)thiazol-2-yl)methyl)thiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure and Properties

The chemical structure of this compound features two thiazole rings and a chlorophenyl group, which are critical for its biological activity. The presence of electron-withdrawing groups like chlorine can enhance the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with thiazole moieties exhibit significant antibacterial activity against various pathogens. For instance, a study found that similar thiazole derivatives demonstrated potent inhibitory effects against Staphylococcus aureus and Escherichia coli with IC50 values in the low micromolar range .

| Compound | Target Bacteria | IC50 (µg/mL) |

|---|---|---|

| Thiazole Derivative A | S. aureus | 0.012 |

| Thiazole Derivative B | E. coli | 0.008 |

Anticancer Properties

The anticancer potential of thiazole derivatives has been highlighted in several studies. For example, one study reported that a related thiazole compound exhibited selective cytotoxicity against human lung adenocarcinoma cells (A549), with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin . The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation.

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| A549 (Lung Cancer) | Thiazole Derivative C | 1.61 |

| Jurkat (Leukemia) | Thiazole Derivative D | 1.98 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The sulfonyl and thiazole groups facilitate binding to enzymes, potentially inhibiting their activity.

- Protein Interaction : The thiazole ring can engage in π-π stacking interactions with aromatic amino acids in proteins, disrupting protein-protein interactions essential for cellular function .

Case Studies

- Antimicrobial Screening : A library of thiazole derivatives was screened for antibacterial activity, revealing that compounds similar to this compound showed enhanced potency compared to traditional antibiotics .

- Anticancer Efficacy : In vitro studies on various cancer cell lines demonstrated that compounds with similar structural features effectively induced apoptosis and inhibited cell proliferation through mechanisms involving mitochondrial dysfunction and caspase activation .

Q & A

Q. What are the common synthetic routes for 4-(4-Chlorophenyl)-2-((4-(p-tolyl)thiazol-2-yl)methyl)thiazole, and how do reaction conditions influence yield?

- Methodological Answer : A key route involves reacting 4-(4-chlorophenyl)thiazol-2-amine with 2-(chloromethyl)-4-(p-tolyl)thiazole under reflux in ethanol, with bromine as a cyclizing agent (Scheme 15 in ). Alternative methods include condensation of 4-chlorobenzaldehyde with thioacetate derivatives, followed by functionalization ( ). Factors affecting efficiency:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution.

- Catalysts : Acidic conditions (e.g., glacial acetic acid) promote imine formation ().

- Temperature : Reflux (~80°C) improves reaction kinetics but may require cooling to isolate intermediates ().

- Purification : Column chromatography or recrystallization ensures purity ().

Reference :

Q. How can researchers validate the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- NMR : - and -NMR confirm substituent positions and thiazole ring connectivity (e.g., aromatic protons at δ 7.2–7.8 ppm, methylene groups at δ 4.5–5.0 ppm) ().

- IR : Stretching bands for C=N (~1600 cm) and C-S (~690 cm) validate core structure ().

- Elemental Analysis : Match experimental C, H, N, S, and Cl percentages with theoretical values (e.g., ±0.3% deviation) ().

- TLC : Monitor reaction progress using silica gel plates and UV visualization ().

Reference :

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic properties and reactivity?

- Methodological Answer : DFT calculations optimize molecular geometry and predict frontier molecular orbitals (FMOs). For example:

- HOMO-LUMO gaps : Correlate with stability; lower gaps (~3–4 eV) suggest higher reactivity ().

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., sulfur atoms in thiazole rings) for targeted modifications ().

- Vibrational frequencies : Simulate IR spectra to cross-validate experimental data ().

Reference :

Q. How can conflicting spectroscopic data during structural elucidation be resolved?

- Methodological Answer : Contradictions often arise from impurities or tautomerism. Strategies include:

- Multi-technique cross-validation : Compare NMR, IR, and mass spectrometry (MS) data ().

- X-ray crystallography : Resolve ambiguity in substituent positioning (e.g., distinguishing para vs. meta isomers) ().

- Isotopic labeling : Use -enriched precursors to confirm nitrogen connectivity in thiazole rings ().

Reference :

Q. What structural modifications enhance biological activity, and how are structure-activity relationships (SARs) determined?

- Methodological Answer :

- Substituent variation : Replace the p-tolyl group with electron-withdrawing groups (e.g., nitro) to increase electrophilicity ().

- Bioisosteric replacement : Substitute thiazole with triazole to modulate solubility and binding affinity ().

- In silico docking : Predict interactions with target proteins (e.g., kinase inhibitors) using AutoDock Vina ().

Reference :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.